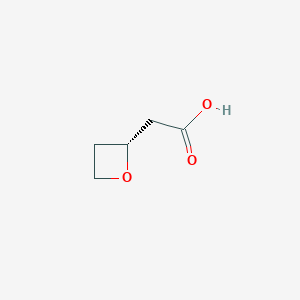

(R)-2-(oxetan-2-yl)acetic acid

Description

Overview of Oxetanes as Strained Cyclic Ethers in Contemporary Chemistry

Oxetanes are four-membered cyclic ethers that have garnered considerable attention in modern chemistry. acs.orgbeilstein-journals.org These strained heterocycles are characterized by a unique combination of properties that make them valuable in various applications, particularly in medicinal chemistry. acs.orgnih.gov

The oxetane (B1205548) ring is a small, polar, and three-dimensional scaffold. nih.govnih.gov Despite its significant ring strain, approximately 106 kJ/mol, it is generally more stable than the three-membered oxirane (epoxide) ring. beilstein-journals.orgtandfonline.com This strain, however, makes oxetanes susceptible to ring-opening reactions, rendering them useful as synthetic intermediates. acs.orgrsc.org

In medicinal chemistry, oxetanes are often employed as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgbeilstein-journals.orgthermofisher.com The incorporation of an oxetane moiety into a molecule can lead to improvements in physicochemical properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference. magtech.com.cn These modifications can ultimately enhance the pharmacokinetic profile and biological activity of drug candidates. nih.govthermofisher.com

The growing interest in oxetanes is also fueled by the increasing commercial availability of oxetane-containing building blocks and the development of new synthetic methodologies for their preparation. acs.orgelsevier.com

Historical Context and Evolution of Oxetane Chemistry

The discovery of oxetane, the parent compound of the class, dates back to the 1870s. beilstein-journals.org For a considerable period, it was believed that the oxetane ring was planar. However, X-ray analysis in 1984 revealed a slight puckering of the ring. beilstein-journals.org

Early research into oxetane chemistry was largely academic. A significant turning point came with the discovery of the naturally occurring antiviral agent, oxetanocin, and the potent anticancer drug, paclitaxel (B517696) (Taxol®), which features a fused oxetane ring. britannica.comnih.gov These discoveries highlighted the potential of oxetanes in drug development and spurred further investigation into their synthesis and biological activity.

In recent decades, the field of oxetane chemistry has expanded rapidly. acs.org The seminal work on the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition for synthesizing oxetanes, has been revisited and refined. chim.it Furthermore, numerous other synthetic strategies have been developed, including intramolecular cyclizations, ring expansions of epoxides, and transition metal-catalyzed reactions. beilstein-journals.orgmagtech.com.cnacs.org This has led to a significant increase in the diversity of accessible oxetane derivatives, including those with complex substitution patterns. rsc.org

Significance of Four-Membered Ring Systems in Organic Synthesis and Medicinal Chemistry

Four-membered ring systems, including oxetanes, azetidines, cyclobutanes, and thietanes, are increasingly utilized in organic synthesis and medicinal chemistry. nih.govrsc.org Their compact and rigid nature provides structurally defined scaffolds with specific vectors for functionalization. nih.gov This allows for precise control over the three-dimensional arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov

In medicinal chemistry, the incorporation of these small rings can lead to several advantages:

Improved Physicochemical Properties: They can enhance solubility, reduce lipophilicity, and improve metabolic stability. nih.govnih.gov

Bioisosteric Replacement: They can serve as effective replacements for other functional groups, leading to improved potency and selectivity. thermofisher.comrsc.org

Novel Chemical Space: They provide access to novel chemical structures, which can be important for developing intellectual property. acs.org

Four-membered heterocycles are also valuable as reactive intermediates in organic synthesis. thermofisher.comchim.it The inherent ring strain facilitates ring-opening and ring-expansion reactions, providing access to a wide array of more complex molecules. tandfonline.comrsc.org The development of asymmetric methods for the synthesis and transformation of chiral four-membered rings has further expanded their utility as building blocks for stereochemically complex targets. rsc.orgnsf.govacs.org

Defining (R)-2-(oxetan-2-yl)acetic acid: A Chiral Oxetane Derivative

This compound is a specific chiral molecule that belongs to the broader class of oxetane derivatives. Its structure consists of an oxetane ring substituted at the 2-position with an acetic acid group. The "(R)" designation indicates the specific stereochemical configuration at the chiral center, which is the carbon atom of the oxetane ring attached to the acetic acid side chain.

This compound is of interest in several scientific fields, including pharmaceuticals, chemical synthesis, and materials science, due to its unique combination of a strained heterocyclic ring and a chiral carboxylic acid functional group. smolecule.com

Unique Stereoelectronic Properties of the Oxetane-Acetic Acid Moiety

The stereoelectronic properties of the oxetane-acetic acid moiety are a direct result of the interplay between the strained four-membered ring and the adjacent carboxylic acid group. The oxygen atom within the oxetane ring is a strong hydrogen-bond acceptor and a Lewis base, a property that is enhanced by the strained C–O–C bond angle which exposes the oxygen's lone pairs. beilstein-journals.org This makes the oxetane a more effective hydrogen-bond acceptor than other cyclic ethers and even many carbonyl groups. acs.orgbeilstein-journals.org

The incorporation of oxygen into the ring system introduces polarity and can influence the conformation of the molecule. basna.ir The electron-withdrawing nature of the oxetane can also affect the acidity of the neighboring carboxylic acid group. The specific (R)-configuration at the chiral center dictates the three-dimensional arrangement of the substituents, which in turn influences how the molecule interacts with other chiral molecules, such as biological targets. vulcanchem.com

Importance of Chiral Oxetane Building Blocks in Asymmetric Synthesis

Chiral, non-racemic oxetane derivatives are valuable building blocks in asymmetric synthesis. acs.org The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

The development of methods for the asymmetric synthesis of oxetanes has been a significant area of research. beilstein-journals.orgacs.org These methods include the use of chiral catalysts for cycloaddition reactions and the desymmetrization of prochiral oxetanes. beilstein-journals.orgnsf.govresearchgate.netorganic-chemistry.org The resulting chiral oxetanes can then be used in the synthesis of more complex molecules, introducing a defined stereocenter early in the synthetic sequence. rsc.orgnsf.govrsc.org

The use of chiral oxetane building blocks, such as this compound, allows for the construction of enantiomerically enriched products with a high degree of stereocontrol. acs.org This is crucial for the development of new drugs and other biologically active compounds where specific stereochemistry is required for optimal function. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

2-[(2R)-oxetan-2-yl]acetic acid |

InChI |

InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 |

InChI Key |

VLLIAYSELVGSAE-SCSAIBSYSA-N |

Isomeric SMILES |

C1CO[C@H]1CC(=O)O |

Canonical SMILES |

C1COC1CC(=O)O |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of R 2 Oxetan 2 Yl Acetic Acid and Its Derivatives

Ring-Opening Reactions of Oxetanes

The inherent ring strain (approximately 25.5 kcal/mol) and polarized carbon-oxygen bonds of the oxetane (B1205548) ring facilitate its cleavage under various conditions, particularly with Lewis acid activation. beilstein-journals.orgnih.gov These reactions can proceed through either intermolecular or intramolecular pathways. beilstein-journals.org

Mechanisms of Ring Scission under Acidic Conditions

Under acidic conditions, the oxetane ring can be opened by various nucleophiles, including water, to produce 1,3-glycols. acs.orgcore.ac.uk The reaction mechanism is influenced by the strength of the nucleophile and the reaction conditions. Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen atom in an S_N2-type reaction. magtech.com.cn In contrast, in the presence of acid, weaker nucleophiles can attack the more substituted carbon, a process controlled by electronic effects. magtech.com.cn

For instance, the acid-catalyzed ring-opening of oxetanes can be initiated by protonation of the oxygen atom, followed by nucleophilic attack. This process is sensitive to the substitution pattern on the oxetane ring.

Influence of Substitution Patterns on Oxetane Ring Stability

The stability of the oxetane ring is significantly influenced by its substitution pattern. nih.gov Generally, 3,3-disubstituted oxetanes are more stable than other isomers. nih.govacs.org This increased stability is attributed to steric hindrance, which blocks the trajectory of external nucleophiles to the C–O σ* antibonding orbital. nih.gov However, even 3,3-disubstituted oxetanes can undergo ring-opening, especially if an internal nucleophile is present, which can facilitate the reaction under acidic conditions. nih.govacs.org

Conversely, oxetanes with electron-donating groups at the C2 position are often less stable. nih.gov Studies have shown that 3-substituted oxetanes are generally more stable to human liver microsomes than their 2-substituted counterparts. acs.org

| Substitution Pattern | Relative Stability | Governing Factors | Reference |

|---|---|---|---|

| 3,3-disubstituted | Most stable | Steric hindrance protecting the C-O bond | nih.govacs.org |

| 3-monosubstituted | More stable than 2-monosubstituted | Observed in metabolic stability studies | acs.org |

| 2-monosubstituted with electron-donating groups | Less stable | Electronic effects destabilizing the ring | nih.gov |

| 3,3-disubstituted with internal nucleophile | Readily ring-opens under acidic conditions | Intramolecular reaction is favored | nih.govacs.org |

Activation Methods for Ring-Opening with Lewis or Brønsted Acids

Both Lewis and Brønsted acids are effective in activating the oxetane ring for nucleophilic attack. beilstein-journals.orgmdpi.com Lewis acids, such as the superacid tris(pentafluorophenyl)alane (Al(C₆F₅)₃), can catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to form homoallylic alcohols. uab.cat This method is particularly effective for electron-rich aryl oxetanes, minimizing the formation of byproducts. uab.cat The mechanism involves the Lewis acid promoting the ring opening to form a zwitterionic intermediate. uab.cat Other Lewis acids like B(C₆F₅)₃ and BF₃·OEt₂ have also been employed, though their effectiveness can vary. uab.catacs.org

Brønsted acids, such as triflimide (Tf₂NH), can catalyze the reaction of 3-aryloxetan-3-ols with diols to synthesize 1,4-dioxanes. acs.orgfigshare.com In this process, the Brønsted acid activates the oxetanol to form an oxetane carbocation, which then reacts with the diol, followed by intramolecular ring-opening of the oxetane. acs.orgfigshare.com This method demonstrates high regio- and diastereoselectivity. acs.orgfigshare.com

Ring-Opening Polymerization Mechanisms of Oxetane Cation Series

Oxetanes readily undergo cationic ring-opening polymerization due to their strained nature. google.comradtech.org This process is typically initiated by cationic species, leading to the formation of polyethers. radtech.org The polymerization of 3-monosubstituted and 3,3-disubstituted oxetanes can be accelerated by the presence of epoxides. google.com More recently, anionic ring-opening polymerization of oxetanes bearing hydroxyl groups has also been developed. radtech.org

Functional Group Interconversions on the Oxetane-Acetic Acid Framework

The (R)-2-(oxetan-2-yl)acetic acid framework allows for a variety of chemical transformations on both the oxetane ring and the carboxylic acid side chain.

Oxidation, Reduction, and Alkylation Reactions

Oxidation: The oxetane ring or the side chain can be oxidized. For instance, ethyl 2-(oxetan-2-yl)acetate can undergo oxidation at the oxetane ring with potassium permanganate (B83412) (KMnO₄) under acidic conditions, leading to ring cleavage and the formation of γ-keto esters or carboxylic acids. The carboxylic acid group itself can be a site for further reactions, though direct oxidation of the oxetane ring is a key transformation.

Reduction: Reduction of the ester group in ethyl 2-(oxetan-2-yl)acetate to a primary alcohol can be achieved selectively using sodium borohydride (B1222165) (NaBH₄) without affecting the oxetane ring. However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the oxetane ring, potentially leading to a tetrahydrofuran (B95107) derivative.

Alkylation: While specific alkylation reactions on this compound are not extensively detailed in the provided search results, the carboxylic acid group can be esterified, for example, with ethanol (B145695) under acidic catalysis (H₂SO₄) to yield the corresponding ethyl ester.

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation (Ring Cleavage) | KMnO₄ / H⁺ | γ-keto esters or carboxylic acids | |

| Selective Reduction (Ester) | NaBH₄ | Primary alcohol (oxetane ring intact) | |

| Reduction (Ester and Ring) | LiAlH₄ | Tetrahydrofuran derivative with alcohol | |

| Esterification (of parent acid) | Ethanol / H₂SO₄ | Ethyl 2-(oxetan-2-yl)acetate |

Acylation and Nucleophilic Substitution Pathways

This compound and its derivatives readily undergo nucleophilic acyl substitution reactions, a cornerstone of organic synthesis. libretexts.org In these reactions, the carboxyl group is converted into various functional groups by treatment with appropriate nucleophiles. For instance, the formation of amides is a common transformation.

The oxetane ring itself can participate in nucleophilic substitution reactions. Under appropriate conditions, nucleophiles such as amines or thiols can attack the ring, leading to the formation of diverse functionalized derivatives.

Carbon-Carbon Bond Formation: Wittig Reactions and Cross-Couplings

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com While direct application to this compound would require prior conversion of the carboxylic acid to a carbonyl group, this pathway highlights a potential route for carbon-carbon bond formation. The reaction involves a phosphonium (B103445) ylide and a carbonyl compound, and is a key transformation for extending carbon chains. masterorganicchemistry.com

Cross-coupling reactions, often catalyzed by transition metals like palladium, offer another avenue for creating carbon-carbon bonds. These reactions are instrumental in modern organic synthesis.

Hydrolysis Reactions of Esters and Nitriles

Esters and nitriles derived from this compound can be hydrolyzed to the parent carboxylic acid. The hydrolysis of nitriles can be catalyzed by either acid or base. chemistrysteps.comchemguide.co.uk The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.comchemguide.co.uk

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid to yield the free carboxylic acid. chemguide.co.uk In base-catalyzed hydrolysis, the nitrile is heated with a solution of a base such as sodium hydroxide (B78521), which initially forms the carboxylate salt. chemistrysteps.comchemguide.co.uk Subsequent acidification is necessary to obtain the free carboxylic acid. chemguide.co.uk

Similarly, ester derivatives, such as ethyl 2-(oxetan-2-yl)acetate, can be hydrolyzed to the corresponding carboxylic acid. acs.org This reaction typically involves heating the ester with an aqueous acid or base.

Isomerization Phenomena of Oxetane-Carboxylic Acids

Recent studies have revealed an unexpected intrinsic instability in many oxetane-carboxylic acids, including this compound. acs.orgchemrxiv.orgenamine.netresearchgate.netenamine.net

Investigation of Innate Tendency towards Isomerization

Many oxetane-carboxylic acids have been observed to isomerize into lactones, which are cyclic esters. acs.orgchemrxiv.orgenamine.netresearchgate.netenamine.net This transformation can occur even under mild conditions, such as storage at room temperature or with gentle heating, and does not require an external catalyst. acs.orgchemrxiv.orgenamine.netresearchgate.netenamine.net The isomerization is believed to be an acid-catalyzed process where the carboxylic acid group of one molecule facilitates the ring-opening of the oxetane in another, leading to the formation of a γ-lactone. The reaction proceeds via a protonated oxetane intermediate.

The stability of oxetane-carboxylic acids can be influenced by substituents. For instance, those with bulky (hetero)aromatic substituents have shown greater stability, only isomerizing under prolonged heating. acs.org In contrast, zwitterionic structures can also exhibit enhanced stability. acs.org

Table 1: Stability of Various Oxetane-Carboxylic Acids

| Compound | Substituent | Stability at Room Temp. | Isomerization Conditions |

|---|---|---|---|

| Acids 3a–7a | Bulky (hetero)aromatic | Stable for at least one year | Prolonged heating at 100 °C in dioxane/water acs.org |

| Zwitterionic acids 8a, 9a | Imidazole group | Stable acs.org | No isomerization observed acs.org |

Implications for Reaction Yields and Synthetic Strategies

The inherent instability and tendency of oxetane-carboxylic acids to isomerize have significant consequences for their use in chemical synthesis. acs.orgchemrxiv.orgenamine.netresearchgate.netenamine.netresearchgate.net This unforeseen reactivity can dramatically lower the yields of desired reactions, particularly those that require heating, and may even lead to complete reaction failure. acs.orgchemrxiv.orgenamine.netresearchgate.netenamine.netresearchgate.net

Selective C-H Functionalization of Oxetanes

Selective C-H functionalization represents a powerful and efficient strategy for modifying complex molecules. nih.govacs.org In the context of oxetanes, this approach allows for the direct introduction of functional groups at specific positions on the ring, bypassing the need for pre-functionalized starting materials. nih.govacs.org

Recent advancements have demonstrated the feasibility of selective C-H functionalization at the C2 position of the oxetane ring. researchgate.net This is particularly noteworthy due to the challenges associated with the stability of the resulting α-oxy-radicals. researchgate.net For instance, visible-light-promoted photoredox catalysis has been successfully employed for the direct α-arylation of oxetanes. researchgate.net This method involves the generation of an α-oxyalkyl radical which then couples with various partners. researchgate.net

Another innovative approach involves the use of a photocatalytic system to achieve direct C-H activation of alcohols for the synthesis of oxetanes. nih.govacs.org This method introduces a new way to form the oxetane ring from readily available alcohol substrates. nih.govacs.org

The ability to selectively functionalize the C-H bonds of oxetanes opens up new avenues for creating diverse and complex oxetane-containing molecules for various applications. thieme-connect.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 2-(oxetan-2-yl)acetate |

| γ-lactone |

Chirality, Stereochemistry, and Conformational Analysis

Stereochemical Integrity in Synthetic Routes

The synthesis of enantiomerically pure compounds like (R)-2-(oxetan-2-yl)acetic acid demands rigorous control over stereochemistry. Ensuring that the desired configuration is obtained and maintained throughout the synthetic sequence is a primary challenge for chemists.

Maintaining the absolute configuration at stereogenic centers is crucial during multi-step syntheses. Several synthetic strategies have been developed that allow for the formation or derivatization of the oxetane (B1205548) ring without compromising the stereochemical integrity of the molecule.

One effective method involves the transformation of other chiral precursors, such as β-lactones, into oxetanes. For example, a two-step derivatization process can be employed where a chiral β-lactone is first reduced using Diisobutylaluminium hydride (DIBAL-H) to form a diol. This intermediate can then undergo a ring-closure reaction upon treatment with a reagent like 2,4,6-triisopropylbenzenesulfonyl chloride (TIBS-Cl) to yield the corresponding oxetane. This sequence has been shown to proceed without any loss of enantiopurity. nih.gov

Another established route that preserves stereochemistry is the Williamson ether synthesis. In an enantioselective synthesis of 2-aryl-substituted oxetanes, a β-halo ketone precursor was first reduced using a chiral catalyst to create an enantioenriched alcohol. Subsequent acetylation followed by an intramolecular cyclization to form the oxetane ring proceeded without racemization, effectively retaining the configuration established in the reduction step. acs.org These examples underscore the feasibility of designing synthetic pathways where the stereochemical configuration of intermediates is faithfully transferred to the final oxetane product.

Achieving high levels of enantiomeric excess (ee) and diastereomeric excess (de) is a hallmark of modern asymmetric synthesis. For oxetane-containing compounds, this control is often established early in the synthetic route.

Formal [2+2] cycloaddition reactions are a powerful tool for this purpose. The cycloaddition of specific enolates with trifluoromethylenones has been shown to produce β-lactones with exceptional diastereoselectivity (greater than 95:5 dr) and excellent enantioselectivity (ranging from 92:8 er to over 99:1 er). nih.gov As these β-lactones can be converted to oxetanes while preserving their stereochemistry, this method provides a robust pathway to highly enantioenriched and diastereomerically pure oxetane derivatives. nih.gov

Other methods have also proven effective. An iodine-mediated conversion of Michael adducts derived from malonates and enones can produce oxetanes with high diastereoselectivity. acs.org Furthermore, the asymmetric synthesis of 2-substituted oxetan-3-ones has been achieved with high enantiomeric excess through the use of SAMP/RAMP hydrazone chemistry. acs.org Enantioselective reduction of β-halo ketones, as part of a Williamson etherification sequence, has also yielded 2-aryl-substituted oxetanes with enantiomeric excesses reported between 79% and 89%. acs.org

Table 1: Methods for Stereochemical Control in Oxetane Synthesis

| Method | Stereochemical Outcome | Precursors/Reagents | Reference |

|---|---|---|---|

| Formal [2+2] Cycloaddition | High ee (92% to >99%) and de (>95%) | α-silyl acetic acids, trifluoromethylenones, chiral catalysts | nih.gov |

| Enantioselective Reduction / Williamson Etherification | High ee (79-89%) | β-halo ketones, chiral reducing catalyst (e.g., from LiBH₄) | acs.org |

| Iodine-Mediated Cyclization | High de | Michael adducts of malonates and enones | acs.org |

| Asymmetric Hydrazone Alkylation | High ee (up to 90%) | SAMP/RAMP hydrazones of oxetan-3-one | acs.org |

Conformational Analysis of Oxetane Rings

The four-membered oxetane ring is not perfectly planar. Its conformation is a delicate balance between angle strain, torsional strain, and the steric and electronic effects of its substituents.

The unsubstituted oxetane ring adopts a slightly "puckered" conformation to alleviate some of the torsional strain that would be present in a perfectly planar structure. illinois.edu X-ray analysis has determined this puckering angle to be small, around 8.7° at 140 K. beilstein-journals.orgmdpi.com This puckering is less pronounced than in cyclobutane, a difference attributed to the presence of the oxygen atom which reduces certain non-bonded interactions. beilstein-journals.org

The introduction of substituents onto the oxetane ring, such as the acetic acid group in this compound, significantly influences the ring's conformation. Substituents increase unfavorable eclipsing interactions between adjacent groups, which forces the ring into a more puckered state to minimize these repulsive forces. acs.orgmdpi.com For instance, 3,3-disubstituted oxetanes are known to induce a larger degree of puckering. illinois.edu Specific substituted oxetanes have shown puckering angles ranging from 7.07° to as high as 16.38°, demonstrating the substantial impact of the substitution pattern on the ring's geometry. uni-muenchen.de

Four-membered rings like oxetane are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal tetrahedral value. The strain energy of the parent oxetane molecule is approximately 106 kJ/mol (about 25.5 kcal/mol). beilstein-journals.orgmdpi.comiajpr.comresearchgate.net This value is substantial, comparable to that of the three-membered oxirane (epoxide) ring (approx. 27.3 kcal/mol) and much greater than that of the five-membered tetrahydrofuran (B95107) (THF) ring (approx. 5.6 kcal/mol). beilstein-journals.org

This inherent strain is a defining feature of oxetane's reactivity. beilstein-journals.org It facilitates ring-opening reactions, although these reactions are often less facile than for epoxides and typically require activation by a Lewis or Brønsted acid. researchgate.net The high strain energy is a key thermodynamic driving force for reactions that lead to ring expansion or cleavage, relieving the strained conformation. beilstein-journals.org

Table 2: Comparative Ring Strain of Cyclic Ethers

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Oxirane | 3-membered | 27.3 | beilstein-journals.org |

| Oxetane | 4-membered | 25.5 | beilstein-journals.org |

| Tetrahydrofuran | 5-membered | 5.6 | beilstein-journals.org |

Computational chemistry provides powerful tools for investigating the structure and energetics of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to study the conformations of oxetane derivatives. rsc.orgtandfonline.com

These theoretical studies can predict key structural properties, including bond lengths, bond angles, and the preferred puckering conformation of the ring. rsc.orgtandfonline.com Computational models allow researchers to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. researchgate.net For example, theoretical calculations have been employed to demonstrate how the ring puckering angle and the nature of substituents influence the electronic properties of four-membered heterocycles. tandfonline.com

Furthermore, computational methods are invaluable for determining the absolute configuration of chiral centers. By calculating properties like optical rotation (OR) or Nuclear Magnetic Resonance (NMR) chemical shifts for different possible stereoisomers and comparing them to experimental data, the correct structure can be assigned with a high degree of confidence. researchgate.netfrontiersin.org These approaches are essential for a comprehensive understanding of the three-dimensional structure and behavior of complex chiral molecules containing the oxetane motif. rsc.orgnih.govmdpi.com

Challenges in Stereochemistry Assignment of Oxetane-Containing Natural Products

The structural elucidation of natural products containing an oxetane ring presents a significant challenge for chemists. acs.orgnih.gov The strained four-membered ether ring introduces unique electronic and steric properties that complicate the definitive assignment of stereochemistry, a critical step in understanding a molecule's biological function. Analysis of published data has revealed that the structures of more than 30 oxetane-containing natural products have required revision, underscoring the prevalence of misassignment in this class of compounds. acs.orgnih.gov

The difficulties primarily stem from the limitations of standard analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, when applied to these strained systems. rsc.org Key challenges include:

Overlapping NMR Signals : In ¹³C NMR spectra, the signals for the carbon atoms of the oxetane ring often overlap with those of other ether or alcohol functionalities present in the molecule, making unambiguous assignment difficult. rsc.org

Ambiguous Coupling Constants : The spin-spin coupling constants (J-values) between protons on and adjacent to the oxetane ring can be ambiguous. Due to the strained geometry and weak pyramidalization of the ring carbons, the expected differences in coupling constants for syn and anti configurations are often not distinct, falling into overlapping ranges. acs.org

Complex NOE Patterns : The interpretation of Nuclear Overhauser Effect (NOE) enhancements, a powerful tool for determining the spatial proximity of atoms and thus relative stereochemistry, is often complicated in substituted oxetanes. acs.org

To overcome these hurdles, researchers have increasingly turned to a combination of advanced spectroscopic methods and computational chemistry. acs.orgrsc.org These modern approaches provide a more reliable framework for assigning both relative and absolute stereochemistry.

Computational Approaches:

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools. nih.govfrontiersin.org Methods like DP4+ and DU8+ integrate computational analysis with experimental NMR data to determine the most probable structure. acs.orgrsc.org These methods work by calculating the theoretical NMR chemical shifts (¹H and ¹³C) and coupling constants for all possible stereoisomers of a molecule. The calculated data is then statistically compared with the experimental data to identify the correct isomer with a high degree of confidence. acs.orgrsc.orgfrontiersin.org The GIAO (Gauge-Including Atomic Orbitals) method is widely used for these NMR computations. frontiersin.org

| Method | Principle | Application | Reference |

|---|---|---|---|

| DP4+ | A probability-based method that compares experimental NMR data with GIAO-calculated values for all possible diastereomers to assign the most likely structure. | Assigning relative stereochemistry of flexible and complex molecules. | rsc.org |

| DU8+ | A parametric/DFT hybrid computational method that analyzes NMR data (¹³C, ¹H, and J-coupling constants) to identify correct structures and revise misassigned ones. | Used to identify and correct widespread errors in the stereochemical assignment of oxetane-containing natural products. | acs.orgnih.gov |

| DFT Geometry Optimization | Calculates the lowest energy (most stable) conformation of a molecule. Accurate geometries are crucial for subsequent spectroscopic calculations. | Provides foundational conformational analysis before calculating NMR or chiroptical data. | rsc.org |

Chiroptical Spectroscopy:

Methods such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are powerful for determining the absolute configuration of chiral molecules. wiley.comresearchgate.net These techniques measure the differential absorption or rotation of polarized light by a chiral sample. The experimental spectrum is then compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer. researchgate.netnih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

However, the application of chiroptical methods can be challenging for certain molecules. For instance, chiral carboxylic acids, such as this compound, can form aggregates like dimers through intermolecular hydrogen bonding, which can complicate spectral analysis. nih.gov To mitigate this, converting the carboxylic acid to its corresponding salt (e.g., a sodium salt) or an anhydride (B1165640) can simplify the spectra and lead to a more straightforward analysis. nih.gov

The combination of these sophisticated computational and chiroptical techniques has become the gold standard, providing a robust pathway to navigate the inherent challenges of stereochemical assignment in oxetane-containing natural products and ensuring the correct structures are reported. acs.orgfrontiersin.org

Applications in Organic Synthesis

(R)-2-(oxetan-2-yl)acetic acid as a Chiral Building Block

The inherent chirality and functionality of this compound make it an attractive starting material for the synthesis of a wide array of enantiomerically pure compounds. acs.orgallbiopharm.com Its utility as a chiral building block is rooted in its ability to introduce both a specific stereocenter and a synthetically versatile oxetane (B1205548) motif into a target molecule.

The application of this compound as a chiral precursor has been demonstrated in the synthesis of various complex organic molecules. acs.orgresearchgate.net The oxetane ring, while stable under many reaction conditions, can also be selectively opened to reveal further functionality, providing a strategic advantage in multi-step syntheses. researchgate.net This allows for the creation of intricate molecular architectures with precise stereochemical control. The carboxylic acid group, on the other hand, provides a convenient handle for a variety of chemical transformations, including amide bond formation and esterification, further expanding its synthetic utility.

| Application | Description | Key Features |

| Asymmetric Synthesis | Serves as a source of chirality for the enantioselective synthesis of target molecules. | Pre-existing stereocenter, versatile functional groups. |

| Scaffold for Complex Molecules | The oxetane ring can be a core component of a larger, more complex molecular framework. | Rigid structure, potential for further functionalization. |

| Introduction of Oxetane Moiety | Enables the incorporation of the desirable oxetane motif into pharmaceuticals and other advanced materials. | Improved physicochemical properties (e.g., solubility, metabolic stability). |

The synthetic versatility of this compound extends to the preparation of a diverse range of chiral derivatives through functionalization of the core structure. While specific examples of direct trifluoromethylation and bromination on this compound are not extensively documented in general literature, the principles of organic synthesis allow for such transformations on related oxetane-containing molecules.

Trifluoromethylation , a key modification in medicinal chemistry for enhancing metabolic stability and lipophilicity, can be achieved on organic molecules through various modern synthetic methods. nih.govnih.gov For a molecule like this compound, trifluoromethylation could potentially be introduced at various positions, depending on the desired outcome and the chosen synthetic strategy. The development of radical trifluoromethylation protocols offers a potential route to functionalize such building blocks. nih.gov

Bromination serves as a gateway to further chemical modifications, such as cross-coupling reactions. nih.gov Electrophilic bromination of activated positions on a molecule or radical bromination of aliphatic C-H bonds are common strategies. For this compound, derivatization of the acetic acid side chain or functionalization of the oxetane ring, perhaps following a ring-opening strategy, could provide handles for introducing bromine atoms.

The ability to generate such diverse chiral derivatives significantly broadens the scope of molecules accessible from this single chiral building block, making it a valuable asset in the synthesis of novel compounds with tailored properties. researchgate.net

Development of Oxetane-Modified Building Blocks for Peptide Synthesis

The incorporation of non-natural amino acids and conformational constraints into peptides is a powerful strategy for developing peptidomimetics with enhanced stability and biological activity. This compound and its derivatives have been utilized to create novel building blocks for peptide synthesis, leading to the creation of peptides with unique structural and functional properties. researchgate.netscispace.com

β-turns are crucial secondary structures in peptides and proteins, playing a significant role in protein folding and molecular recognition. acs.org The rigid, four-membered ring of the oxetane moiety, when incorporated into a peptide backbone, can act as a potent β-turn inducer. The defined geometry of the oxetane ring pre-organizes the peptide chain into a turn conformation, which can be beneficial for mimicking the bioactive conformation of natural peptides. acs.org This strategy has been successfully employed to stabilize β-hairpin structures and to design peptidomimetics with improved receptor binding affinity.

| Feature | Impact on Peptide Structure |

| Conformational Rigidity | Induces a well-defined turn in the peptide backbone. |

| Mimicry of Natural Turns | Can replicate the geometry of natural β-turns. |

| Enhanced Stability | Protects the peptide from proteolytic degradation. |

Beyond single incorporations, this compound derivatives have been used to construct oligomers of oxetane-containing amino acids. acs.org These "foldamers" are synthetic oligomers that adopt well-defined secondary structures, similar to peptides and proteins. The conformational preferences of the oxetane units can direct the folding of the entire oligomer into specific helical or sheet-like structures. The synthesis of such oligomers opens up new avenues for the design of novel materials and therapeutic agents with predictable three-dimensional structures. acs.org

Creation of Novel Molecular Scaffolds and Chemical Space Exploration

The unique three-dimensional shape and physicochemical properties of the oxetane ring make it an attractive scaffold for the design of novel molecular frameworks in drug discovery and materials science. smolecule.com The incorporation of an oxetane moiety can significantly impact a molecule's solubility, metabolic stability, and lipophilicity, properties that are critical for the development of effective pharmaceuticals. smolecule.com

By utilizing this compound as a starting point, chemists can access a wide range of novel molecular scaffolds that would be difficult to synthesize through other means. This exploration of new chemical space is crucial for the discovery of molecules with novel biological activities and material properties. The ability to introduce the chiral oxetane motif allows for the creation of diverse compound libraries for high-throughput screening, accelerating the discovery of new lead compounds in drug development programs.

Role as a Labeling Tool in Chemical Biology

Currently, there is a lack of specific, publicly available scientific literature detailing the direct application of This compound as a labeling tool in chemical biology. While the broader class of oxetane-containing molecules has garnered interest in medicinal chemistry for their ability to influence the physicochemical properties of compounds, such as solubility and metabolic stability, the specific use of This compound for tagging and tracking biomolecules has not been documented in available research.

The theoretical potential for oxetanes to act as labeling agents lies in the strained four-membered ring, which can undergo ring-opening reactions with nucleophiles, such as the side chains of amino acids in proteins. This reactivity could, in principle, be harnessed to form covalent bonds between the oxetane-containing molecule and a biological target. However, detailed studies and established protocols for using This compound for this purpose are not described in the current body of scientific literature.

Further research would be necessary to establish the utility of This compound as a labeling tool. Such research would need to investigate its reactivity and selectivity towards specific biological functional groups, the stability of the resulting conjugate, and the impact of the label on the function of the biomolecule. Without such foundational studies, the role of This compound in this context remains speculative.

Medicinal Chemistry Perspectives on Oxetane Motifs Excluding Clinical Data

Oxetane (B1205548) Rings as Bioisosteric Replacements

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. The oxetane ring has proven to be a versatile bioisostere for several key functional groups, primarily due to its unique structural and electronic properties. nih.govnih.gov

The introduction of the polar oxygen atom within the small ring structure leads to a significant improvement in aqueous solubility. researchgate.net In various structural contexts, this substitution has been shown to increase aqueous solubility by a factor of 4 to over 4000. researchgate.net Furthermore, this strategy often enhances metabolic stability. nih.govresearchgate.net

Table 1: Physicochemical Property Comparison of a Gem-Dimethyl Compound vs. its Oxetane Bioisostere core.ac.uk

| Compound | Structure | Lipophilicity logD (logP) | Solubility (µg/mL) | Metabolic Stability (hCLint) |

|---|---|---|---|---|

| Parent (gem-Dimethyl) | Chemical structure image of a molecule with a gem-dimethyl group | 2.5 (5.0) | < 4 | 16 |

| Oxetane Analogue | Chemical structure image of the same molecule with the gem-dimethyl group replaced by an oxetane ring | 0.8 (3.3) | 4400 | 0 |

hCLint (human liver microsomal intrinsic clearance) is measured in µL/min/mg.

The oxetane ring is widely recognized as an effective bioisostere for the carbonyl group found in ketones, aldehydes, and esters. nih.govnih.gov This mimicry is attributed to the similar hydrogen-bonding capabilities, dipole moments, and lone pair orientations of the oxetane ether oxygen compared to the carbonyl oxygen. acs.orgacs.org Oxetanes can act as effective hydrogen bond acceptors, competing with the majority of carbonyl functional groups. acs.org

A key advantage of this replacement is the enhanced stability of the oxetane ring. acs.org Unlike carbonyl compounds, oxetanes are not susceptible to common metabolic pathways such as enzymatic reduction or chemical reactions like α-deprotonation, which can lead to epimerization of adjacent stereocenters. acs.org While 3,3-disubstituted oxetanes are particularly stable, the stability of the ring is generally robust, allowing for its incorporation early in synthetic routes. nih.govutexas.edu This bioisosteric substitution can improve metabolic stability and increase the three-dimensionality of a molecule while preserving essential hydrogen bonding interactions. acs.org

The utility of oxetane bioisosterism extends beyond simple carbonyls and gem-dimethyl groups. Researchers have successfully proposed and evaluated oxetane-containing structures as surrogates for a variety of other functionalities. nih.govacs.org

Esters and Thioesters: Oxetane ethers and oxetane sulfides have been investigated as isosteres for esters and thioesters, respectively. nih.govacs.org This replacement can offer improved chemical stability, particularly under basic or reducing conditions where esters are prone to hydrolysis. rsc.org

N-Acylsulfonamides: The carbonyl moiety within N-acylsulfonamides can be replaced by an oxetane ring. nih.gov This modification can alter the geometry, electrostatic potential, and acidity of the resulting sulfonamide, providing a means to fine-tune the molecule's properties for optimal target engagement and pharmacokinetics. nih.gov

Carboxylic Acids: Oxetanols, particularly oxetan-3-ol, have been explored as potential bioisosteres for the carboxylic acid functional group. nih.gov This strategy is often employed to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

Modulation of Physicochemical Properties by Oxetane Introduction

The incorporation of an oxetane ring is a deliberate strategy to fine-tune key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov Its small size, polarity, and rigid, three-dimensional nature are key to its effectiveness. nih.gov

The introduction of an oxetane ring can significantly influence a molecule's distribution coefficient (LogD) and the acid dissociation constant of nearby ionizable groups (pKaH). nih.govnih.gov

LogD Reduction: LogD, a measure of lipophilicity at a given pH, is a critical parameter for drug permeability and metabolic clearance. The polar nature of the oxetane ring typically leads to a reduction in LogD. acs.org For instance, replacing aminocyclopropane or aminocyclobutane motifs with a 3-aminooxetane was found to lower LogD by approximately 0.8 units. acs.org This reduction in lipophilicity can be beneficial for reducing off-target effects and improving metabolic stability. acs.org

Table 2: Impact of Oxetane Introduction on LogD acs.org

| Matched Pair | LogD of Parent Compound | LogD of Oxetane Analogue | Change in LogD |

|---|---|---|---|

| Anilinopyrazolo[1,5-a]pyrimidines | |||

| Aminocyclopropane derivative | 2.9 | 2.1 | -0.8 |

Influence on Metabolic Stability and Metabolic Pathways

A primary goal in drug design is to engineer molecules that resist rapid metabolic degradation, thereby ensuring sufficient exposure to the biological target. The oxetane ring is frequently introduced to enhance metabolic stability, often serving as a robust replacement for more labile functionalities like gem-dimethyl or carbonyl groups. acs.orgacs.orgsonar.chnih.govnih.gov Studies have shown that replacing a metabolically vulnerable methylene (B1212753) group with an oxetane can significantly reduce the rate of metabolic degradation in many cases. sci-hub.se For instance, in the development of γ-secretase inhibitors, introducing a 3-substituted oxetane resulted in a molecule with a reduced propensity toward oxidative metabolism compared to more lipophilic analogues. acs.org

The metabolic fate of oxetane-containing compounds is highly dependent on their substitution pattern. For 2-monosubstituted oxetanes, a key metabolic pathway involves the scission of the strained ring, leading to the formation of hydroxy acid and diol metabolites. acs.org A significant and alternative metabolic route for oxetanes is hydrolysis catalyzed by microsomal epoxide hydrolase (mEH), which opens the ring to form a diol. nih.govscirp.org This pathway is noteworthy because it directs metabolism away from the cytochrome P450 (CYP450) enzyme system, which is the primary metabolic route for a majority of drugs. scirp.orgscirp.org By providing a non-CYP450 clearance pathway, the incorporation of an oxetane can reduce the risk of drug-drug interactions that often occur when multiple drugs compete for the same CYP450 enzyme. nih.govscirp.org The rate of this mEH-catalyzed hydrolysis can be modulated by structural modifications near the oxetane ring, offering a sophisticated tool for medicinal chemists to fine-tune a drug candidate's metabolic profile. nih.govscirp.org

| Substitution Pattern | Primary Metabolic Pathway | Key Enzyme(s) | Resulting Metabolites |

|---|---|---|---|

| 2-Substituted Oxetane | Ring Scission/Cleavage | Not specified | Hydroxy acids, Diols acs.org |

| General Oxetanes | Ring-opening Hydrolysis | Microsomal Epoxide Hydrolase (mEH) nih.govscirp.org | Diols nih.govscirp.org |

| 3-Monosubstituted Oxetane | Oxidation of bridging methylene carbon | CYP3A4 acs.org | N-dealkylation products acs.org |

Conformational Lock and Three-Dimensionality

The structure of a drug molecule is intrinsically linked to its biological activity. The oxetane ring, due to its inherent ring strain (approximately 25.5 kcal/mol), imposes significant conformational constraints on a molecule. nih.gov While the parent oxetane is nearly planar with a slight puckering angle, this rigidity acts as a "conformational lock," reducing the number of accessible low-energy conformations. acs.orgresearchgate.net This pre-organization of the molecule into a more defined three-dimensional shape can be highly advantageous for drug-target interactions, as it can reduce the entropic penalty upon binding. researchgate.net

The introduction of substituents onto the ring can lead to a more puckered conformation, further enhancing the molecule's three-dimensionality. acs.org This increased sp³ character is a desirable attribute in modern drug discovery, moving away from the "flat" structures often associated with poor solubility and promiscuous binding. acs.orgnih.gov For example, incorporating an oxetane into a flexible aliphatic chain can alter conformational preferences, favoring synclinal (gauche) arrangements over the more common antiplanar (staggered) conformations. sonar.chsci-hub.seacs.org This ability to dictate molecular shape allows chemists to present functional groups to a biological target in specific spatial orientations, potentially leading to improved potency and selectivity.

Introduction of Steric Bulk without Increasing Lipophilicity

In lead optimization, it is often necessary to introduce steric bulk to fill a binding pocket or to shield a part of the molecule from metabolic attack. scirp.org A common strategy is to use a gem-dimethyl group; however, this invariably increases the lipophilicity (fat solubility) of the compound, which can lead to undesirable properties such as poor aqueous solubility, increased metabolic liability, and off-target toxicity. sci-hub.seresearchgate.net

The oxetane motif offers an elegant solution to this problem. It serves as an excellent bioisostere for the gem-dimethyl group, mimicking its size and spatial arrangement while being significantly more polar due to the embedded oxygen atom. acs.orgresearchgate.net Consequently, replacing a gem-dimethyl group or other nonpolar linkers with an oxetane can add the desired steric bulk while simultaneously decreasing lipophilicity and improving aqueous solubility. acs.orgsonar.chnih.govsci-hub.se This effect can be profound; studies have documented that such a substitution can increase aqueous solubility by a factor of four to over 4000, depending on the molecular scaffold. sonar.chsci-hub.se This "polarity-for-size" exchange is a key reason for the widespread adoption of oxetanes in drug discovery programs. acs.orgnih.gov

| Parent Compound Group | Oxetane-Containing Analogue | Change in Lipophilicity (LogD/cLogP) | Change in Aqueous Solubility | Reference |

|---|---|---|---|---|

| tert-Butyl | 3-Methyl-3-(hydroxymethyl)oxetane analogue | cLogP decreases from 5.0 to 3.3 | Increases from <4 µg/mL to 4400 µg/mL | core.ac.uk |

| gem-Dimethyl | Spiro-oxetane | Reduces lipophilicity | Increases solubility by 4x to 4000x | sonar.chsci-hub.se |

| Methylene, gem-Dimethyl, or Cyclobutyl | 3,3-Diaryl-oxetane | Average decrease of 0.81 elogD units | Not specified | nih.gov |

Strategic Applications in Drug Discovery Programs

The unique properties of the oxetane ring have been leveraged in numerous drug discovery campaigns to address specific challenges in potency, selectivity, and pharmacokinetics. nih.gov

Design of Kinase Inhibitors and Protease-Targeting Agents

Kinases are a major class of drug targets, and many inhibitors are designed to interact with the "hinge" region of the ATP-binding pocket through hydrogen bonds. The oxetane ring, with its Lewis basic oxygen atom, is an effective hydrogen bond acceptor, competing well with carbonyl groups like ketones and esters. acs.orgnih.gov This makes it a valuable component in the design of kinase inhibitors, where it can form critical interactions with the hinge region. nih.gov For example, the oxetane motif was incorporated into the design of potent and selective mTOR inhibitors and was found to possess the most desirable properties for a clinical candidate. acs.org Similarly, the spleen tyrosine kinase (SYK) inhibitor Lanraplenib (GS-9876) features an oxetane group. nih.gov The rigid, three-dimensional nature of the oxetane also allows for the precise positioning of other functionalities to optimize binding interactions within the kinase active site. While less specifically documented for protease inhibitors, the same principles of using oxetanes as polar, conformationally restricted bioisosteres for carbonyls or other groups apply to the design of inhibitors for various enzyme classes.

Reducing Basicity of Proximal Amines

The basicity (pKa) of amine groups is a critical parameter in drug design, influencing solubility, cell permeability, and potential for off-target effects such as hERG channel inhibition. nih.gov High basicity can be detrimental, and medicinal chemists often seek to attenuate it. The oxetane ring functions as a potent σ-electron-withdrawing group due to the high electronegativity of its oxygen atom. acs.orgnih.gov When placed in proximity to an amine, the oxetane significantly reduces the amine's basicity through a strong inductive effect. nih.govcore.ac.uk

Improvement of Ligand-Target Interactions

The culmination of the properties described above leads to a general improvement in ligand-target interactions. The conformational rigidity imparted by the oxetane ring pre-organizes the ligand for binding, which can enhance binding affinity by minimizing the entropic cost of adopting the bioactive conformation. researchgate.net The polar nature of the oxetane allows it to act as a hydrogen bond acceptor, forming direct, favorable interactions with protein targets that might otherwise be difficult to achieve without introducing metabolically labile carbonyl groups. acs.orgnih.gov

Furthermore, the ability of the oxetane to improve physicochemical properties such as solubility and metabolic stability contributes indirectly but powerfully to better target engagement in a physiological setting. acs.orgacs.org By providing a unique three-dimensional vector for substituents, the oxetane enables the exploration of chemical space that is inaccessible with more traditional linkers, allowing for the optimization of contacts within a binding site to maximize potency and selectivity. nih.gov

Synthesis of Fluorinated Oxetane Analogues

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated analogues of medicinally relevant scaffolds, such as oxetanes, is of considerable interest in medicinal chemistry. The synthesis of fluorinated versions of (R)-2-(oxetan-2-yl)acetic acid and related structures presents unique challenges due to the inherent reactivity of the strained oxetane ring and the potential for side reactions under harsh fluorination conditions.

Several strategies have been developed for the synthesis of fluorinated oxetanes, which can be broadly categorized into methods involving the direct fluorination of a pre-formed oxetane ring and methods that construct the fluorinated oxetane ring from acyclic precursors.

One common approach for the introduction of a single fluorine atom is the deoxyfluorination of a corresponding hydroxyl-substituted oxetane . This transformation is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (morph-DAST). These reagents are effective for converting primary and secondary alcohols to the corresponding fluorides. For instance, the synthesis of a 3-fluorooxetane (B1316920) derivative can be accomplished by treating a 3-hydroxyoxetane precursor with DAST at low temperatures (e.g., -78 to 0 °C), a method that generally preserves the integrity of the oxetane ring. chemrxiv.org However, direct deoxyfluorination of carboxylic acids is often unsuccessful due to the low reactivity of the carboxyl group under these conditions. chemrxiv.org Therefore, the synthesis of fluorinated this compound would likely necessitate a synthetic route involving the fluorination of a precursor, such as an ester or alcohol, followed by subsequent manipulation of the side chain to afford the desired carboxylic acid.

An alternative to direct deoxyfluorination is a two-step process involving the mesylation of a hydroxyl group followed by nucleophilic substitution with a fluoride (B91410) source . This method involves converting the alcohol to a good leaving group, typically a mesylate, which is then displaced by a fluoride anion. This approach provides another route to monofluorinated oxetane derivatives. chemrxiv.org

A more recent and innovative method for the synthesis of gem-difluorinated oxetanes involves a copper-catalyzed reaction of epoxides with a difluorocarbene species . This strategy allows for the construction of α,α-difluoro-oxetanes, which are considered valuable isosteres of oxetanes, β-lactones, and carbonyl groups. nus.edu.sg In this method, a commercially available organofluorine precursor generates a difluorocarbene that is stabilized by a copper catalyst. This complex then reacts with an epoxide, leading to a ring-cleavage and subsequent cyclization to form the desired difluoro-oxetane product. nus.edu.sg This approach has been successfully applied to synthesize fluorinated analogues of various pharmacophores. nus.edu.sg

The choice of synthetic strategy for preparing fluorinated analogues of this compound would depend on the desired position of the fluorine atom(s). For fluorination on the oxetane ring, methods such as deoxyfluorination of a suitable hydroxy-functionalized precursor or nucleophilic fluorination would be employed. For the synthesis of analogues with fluorine on the acetic acid side chain, different synthetic methodologies would be required, potentially starting from fluorinated building blocks.

The following table summarizes some of the key reagents and transformations used in the synthesis of fluorinated oxetanes.

| Transformation | Reagent(s) | Precursor Functional Group | Product | Typical Reaction Conditions |

| Deoxyfluorination | DAST, morph-DAST | Alcohol | Monofluorinated Oxetane | Low temperature (-78 to 0 °C) |

| Nucleophilic Fluorination | Mesyl Chloride, Fluoride Source | Alcohol | Monofluorinated Oxetane | Two steps: 1. Mesylation 2. Fluoride displacement |

| Gem-difluorination | Difluorocarbene Precursor, Copper Catalyst | Epoxide | α,α-difluoro-oxetane | Catalytic |

It is important to note that the stability of oxetane-containing carboxylic acids can be a concern, as some have been observed to be unstable under certain conditions. This necessitates careful planning of the synthetic route and purification steps to avoid unwanted side reactions.

Theoretical and Computational Investigations

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to study the electronic structure and energetics of molecules. rsc.org These methods have been instrumental in understanding the behavior of strained ring systems like oxetanes.

DFT and ab initio calculations have been employed to investigate the mechanism of ring-opening polymerization of oxetane (B1205548) and its derivatives. rsc.org For instance, studies on the cationic ring-opening polymerization of oxetane reveal that the reaction proceeds through the nucleophilic attack of the oxygen atom of an incoming oxetane monomer on a carbon atom of the protonated (activated) oxetane ring. rsc.org The calculations help in mapping the potential energy surface of the reaction, identifying the key steps, and determining the activation energies.

Computational investigations using methods like B3LYP and MP2 with basis sets such as 6-31G(d,p) and 6-311++G(d,p) have shown that the initial step of acid-catalyzed polymerization has a very low activation energy, indicating that the reaction is facile. rsc.orgrsc.org This is attributed to the significant ring strain in the four-membered oxetane ring. The release of this strain provides a strong thermodynamic driving force for the ring-opening process.

Below is a table summarizing typical computational data for the initial steps of oxetane polymerization, illustrating the changes in key geometric parameters.

| Parameter | Reactant Complex | Transition State | Intermediate |

| O···C distance (Å) | 2.55 | 2.22 | 1.50 |

| C-O bond length (ring, Å) | 1.45 | 1.75 | 2.10 (cleaved) |

| C-C-C bond angle (°) | 90.75 | 94.30 | 109.63 |

| Data is representative of DFT calculations on oxetane polymerization. rsc.org |

A crucial aspect of mechanistic studies is the characterization of transition states and intermediates. Vibrational frequency analysis is a standard computational technique used for this purpose. rsc.org A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intermediates, on the other hand, are stable species with all real (positive) vibrational frequencies.

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a given transition state connects the correct reactants and products on the potential energy surface. rsc.org For the ring-opening of a protonated oxetane, the transition state involves the partial formation of a new C-O bond and the partial cleavage of an existing C-O bond within the ring. The structure and energy of these transient species are critical for understanding the reaction kinetics and selectivity.

Computational Studies on Reactivity and Reaction Mechanisms

Computational studies provide a molecular-level understanding of the factors governing the reactivity of (R)-2-(oxetan-2-yl)acetic acid, particularly the selective cleavage of the oxetane ring and potential cyclization pathways.

The oxetane ring in this compound is susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this cleavage is influenced by both steric and electronic factors. magtech.com.cn Computational models can predict the preferred site of attack by analyzing the charge distribution and the energies of the transition states for attack at different ring carbons.

Generally, under basic or neutral conditions with strong nucleophiles, the attack occurs at the less sterically hindered carbon atom (C4). magtech.com.cn However, under acidic conditions, the reaction mechanism can shift. Protonation of the oxetane oxygen activates the ring, and the attack may be directed to the more substituted carbon (C2) due to electronic effects that stabilize the partial positive charge development in the transition state. magtech.com.cn

Computational studies can also explore the possibility of intramolecular reactions, such as cyclization involving the carboxylic acid group. By calculating the activation barriers for different potential cyclization pathways, the feasibility of forming new ring structures can be assessed.

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological activity. Molecular modeling techniques are used to explore its conformational landscape.

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. libretexts.org These maps depict the electrostatic potential on the electron density surface, with colors indicating different charge regions: red for electron-rich (negative potential) areas and blue for electron-poor (positive potential) areas. crystalexplorer.netyoutube.com

For a molecule like this compound, the ESP map would show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the oxetane ring, making them likely sites for electrophilic attack or hydrogen bond donation. wuxiapptec.compearson.com Conversely, the acidic proton of the carboxyl group would be in a region of positive potential, indicating its susceptibility to deprotonation by a base. wuxiapptec.com

By comparing the ESP maps of this compound with its isosteres (molecules with similar shapes and volumes but different elemental compositions), one can gain insights into how the oxetane ring influences the molecule's electronic properties and potential for non-covalent interactions. For example, replacing a gem-dimethyl group with an oxetane ring can significantly alter the local polarity and hydrogen bonding capacity, which can be visualized through ESP mapping. researchgate.net

The table below shows a conceptual comparison of electrostatic potential values for different regions of this compound and a hypothetical isosteric analog where the oxetane is replaced by a cyclopentyl group.

| Molecular Region | This compound (ESP) | Cyclopentylacetic acid (ESP) |

| Carboxyl Oxygen | Highly Negative | Highly Negative |

| Acidic Proton | Highly Positive | Highly Positive |

| Oxetane Oxygen | Moderately Negative | N/A |

| Aliphatic Ring | Slightly Negative to Neutral | Neutral to Slightly Positive |

| ESP values are qualitative and for illustrative purposes. |

Spectroscopic and Advanced Analytical Techniques for Characterization and Stereochemistry

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, typically with an accuracy of a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses (isobaric ions).

For (R)-2-(oxetan-2-yl)acetic acid (C₅H₈O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the molecular formula of the compound. This is a critical step in the characterization of any new or synthesized compound.

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₅H₉O₃⁺ | 117.0546 |

| [M+Na]⁺ | C₅H₈O₃Na⁺ | 139.0366 |

| [M-H]⁻ | C₅H₇O₃⁻ | 115.0395 |

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as carboxylic acids. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS would be the ionization method of choice. In positive ion mode, it would likely be detected as the protonated molecule [M+H]⁺ or as an adduct with a cation present in the solvent, such as sodium [M+Na]⁺. In negative ion mode, it would be readily detected as the deprotonated molecule [M-H]⁻ due to the acidic nature of the carboxylic acid group. The combination of liquid chromatography with ESI-MS (LC-ESI-MS) would be a powerful method for the analysis of this compound in complex mixtures. lcms.cz

Vibrational Spectroscopy: Infrared (IR) Analysis

The most prominent feature in the IR spectrum of this compound is the strong and broad absorption band associated with the O-H stretching vibration of the carboxylic acid group. This band typically appears in the region of 2500-3300 cm⁻¹. The broadness of this peak is a result of hydrogen bonding between the carboxylic acid molecules in the sample.

Another key absorption is the sharp and intense peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid, which is generally observed around 1700-1750 cm⁻¹. The exact position of this band can be influenced by the physical state of the sample (solid, liquid, or solution) and the extent of hydrogen bonding.

The presence of the oxetane (B1205548) ring is confirmed by the characteristic C-O-C (ether) stretching vibrations. These bands are typically found in the fingerprint region of the spectrum, usually between 1000-1250 cm⁻¹. Specifically, the asymmetric stretching of the C-O-C bond in the oxetane ring gives rise to a noticeable absorption in this area.

Additionally, the spectrum will exhibit C-H stretching vibrations from the alkyl portions of the molecule, which are typically observed just below 3000 cm⁻¹. The C-H bending vibrations can be seen at lower frequencies, generally in the 1350-1475 cm⁻¹ range.

Studies on similar oxetane-containing structures have utilized Fourier-transform infrared (FT-IR) spectroscopy to confirm their synthesis and structural features. smolecule.com For instance, in the characterization of related heterocyclic amide derivatives, FT-IR was employed alongside other spectroscopic methods to verify the presence of key functional groups. smolecule.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700-1750 | Strong, Sharp |

| Oxetane Ring | C-O-C Stretch | 1000-1250 | Moderate to Strong |

| Alkyl Groups | C-H Stretch | 2850-3000 | Moderate |

| Alkyl Groups | C-H Bend | 1350-1475 | Variable |

Chromatographic Methods for Chiral Purity Assessment

Chiral Gas Chromatography (GC) for Enantiomeric Excess

Chiral Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of enantiomers, making it a suitable method for assessing the enantiomeric excess (e.e.) of this compound. This method typically requires derivatization of the analyte to increase its volatility and improve its interaction with the chiral stationary phase (CSP).

For a carboxylic acid like this compound, a common derivatization strategy is esterification to form a more volatile ester, for example, a methyl or ethyl ester. This derivative is then injected into the GC system equipped with a chiral column. The CSP, often based on cyclodextrin (B1172386) derivatives, provides a chiral environment where the two enantiomeric esters can interact differently, leading to different retention times. gcms.cz

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs for the (R) and (S) enantiomers, resulting in one being retained longer on the column than the other. This differential retention allows for their separation and subsequent detection.

The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the chromatogram. The percentage of enantiomeric excess is calculated using the formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For accurate quantification, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. The method's effectiveness is dependent on the choice of the chiral stationary phase and the optimization of chromatographic conditions such as temperature programming and carrier gas flow rate.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective method for determining the enantiomeric excess of chiral compounds like this compound. heraldopenaccess.us This technique offers the advantage of direct analysis without the need for derivatization in many cases, although derivatization can sometimes be employed to enhance separation or detection. tcichemicals.com

The core of this method is the use of a chiral stationary phase (CSP) within the HPLC column. These CSPs can be of various types, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrin-based, or protein-based phases. scas.co.jp The separation is achieved through differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers of this compound and the chiral stationary phase, leading to different retention times. scas.co.jp

The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), is carefully optimized to achieve the best separation. rsc.org The addition of a small amount of an acidic modifier, like trifluoroacetic acid or acetic acid, is often necessary to improve peak shape and resolution for acidic analytes. biocompare.comepa.gov

Detection is commonly performed using a UV detector, as the carboxylic acid group provides sufficient chromophore for detection at low wavelengths (e.g., 210 nm). rsc.org The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram, similar to the calculation in chiral GC. heraldopenaccess.us

Chiral HPLC is a robust and reliable technique for the quality control of enantiomerically pure compounds in pharmaceutical and chemical research, providing high accuracy and precision in the determination of enantiomeric excess. heraldopenaccess.us

Interactive Data Table: Comparison of Chiral GC and HPLC for Enantiomeric Excess of this compound

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Sample Volatility | Requires volatile or derivatized sample | Can analyze a wider range of volatilities |

| Derivatization | Often necessary (e.g., esterification) | Often not required |

| Stationary Phase | Chiral Stationary Phase (e.g., cyclodextrin-based) | Chiral Stationary Phase (e.g., polysaccharide, cyclodextrin) |

| Mobile Phase | Inert gas (e.g., Helium, Hydrogen) | Liquid mixture (e.g., Hexane/Isopropanol) |

| Detector | Flame Ionization Detector (FID) | UV Detector |

| Resolution | Can be very high | Generally high |

| Analysis Time | Typically faster run times | Can be longer depending on separation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules, including this compound. nih.gov This powerful technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of atoms and the confirmation of the molecule's stereochemistry. ed.ac.uk

To perform X-ray crystallography, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, the crystallographer can determine the size and shape of the unit cell—the basic repeating unit of the crystal lattice. Further analysis, often involving complex mathematical procedures, leads to the elucidation of the complete crystal structure, including bond lengths, bond angles, and the absolute configuration of any chiral centers.

For light-atom molecules like this compound, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. thieme-connect.de When the wavelength of the X-rays is near an absorption edge of one of the atoms in the crystal, there is a small but measurable difference in the diffraction pattern between the true structure and its mirror image. By carefully measuring and analyzing these differences (known as Bijvoet pairs), the true absolute configuration can be established.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Chiral Oxetanes

The synthesis of structurally diverse and enantiomerically pure oxetanes remains a significant area of focus. Traditional methods such as the Paternò-Büchi reaction are often limited by issues of reactivity and selectivity. acs.org Consequently, the development of more efficient and stereoselective strategies is a key research objective.